molecular formula C21H21N5O3 B2426416 N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540502-67-8

N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2426416
CAS RN: 540502-67-8
M. Wt: 391.431
InChI Key: DSJGKIMPFMVQPE-UHFFFAOYSA-N
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Description

Triazolopyrimidines are a class of compounds that contain a triazole ring fused with a pyrimidine ring . They are known for their diverse biological activities and are used in medicinal chemistry for drug development .


Synthesis Analysis

The synthesis of triazolopyrimidines often involves the reaction of azoloannulated tetrazines with guanidine . Another method involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .


Molecular Structure Analysis

Triazolopyrimidines have a unique structure with a triazole ring fused with a pyrimidine ring. This gives them unique chemical properties and allows for a wide range of functional groups to be added .


Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For example, a base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles provides a broad range of functionalized triazolopyrimidines .

Scientific Research Applications

3,4,5-trihydroxy-6-{[1-(4-methoxyphenyl)pentan-3-yl]oxy}oxane-2-carboxylic acid Intramolecular electrochemical dehydrogenative N–N bond formation for 1,2,4-triazolo[1,5-a]pyridines Exploration of conjugated π-bridge units in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives [1-(2-Methoxyphenyl)-3-phenyl-1,4

Safety and Hazards

As with all chemicals, safety and hazards of triazolopyrimidines depend on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Triazolopyrimidines are a promising class of compounds in medicinal chemistry due to their diverse biological activities. Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for drug development .

properties

IUPAC Name

N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-13-18(20(27)25-16-9-4-5-10-17(16)29-3)19(26-21(24-13)22-12-23-26)14-7-6-8-15(11-14)28-2/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJGKIMPFMVQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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